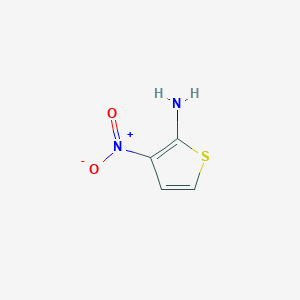![molecular formula C8H9N3O2 B13103621 1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)
1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine class. These compounds are known for their significant biological activities and potential applications in pharmaceutical industries. The structure of 1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid consists of a pyrrolo[2,3-d]pyrimidine core with a carboxylic acid group at the 2-position and a methyl group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material, 4,6-dichloropyrimidine-5-carbaldehyde, can be reacted with ethyl N-allylglycinate, followed by cyclization using sodium methoxide. The resulting intermediate can then be hydrolyzed to yield 1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry principles are increasingly being applied to minimize the use of hazardous solvents and reagents. For example, the use of ethanol and dimethyl sulfoxide as solvents, along with zinc metal for hydrodechlorination reactions, has been reported .
化学反応の分析
Types of Reactions: 1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyrrolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like iodine and bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce halogen atoms at specific positions .
科学的研究の応用
1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of CDKs, preventing their interaction with substrates and thereby inhibiting cell proliferation . Additionally, it can inhibit p21-activated kinase 4 (PAK4), which is involved in various signaling pathways related to cell growth and apoptosis .
類似化合物との比較
1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine core.
Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine derivatives: These compounds exhibit significant antiproliferative effects on cancer cells.
The uniqueness of 1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid lies in its specific substitution pattern and its potential for diverse chemical modifications, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
1-methyl-4,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c1-11-6-5(2-3-9-6)4-10-7(11)8(12)13/h2-3,9H,4H2,1H3,(H,12,13) |
InChIキー |
FHCZNPNTOPSEMB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CN=C1C(=O)O)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


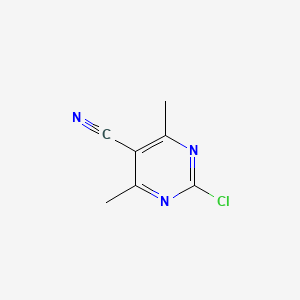
![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
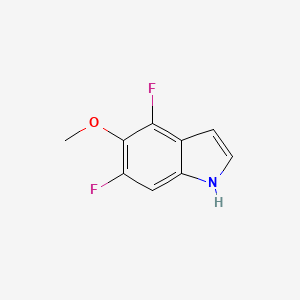
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)

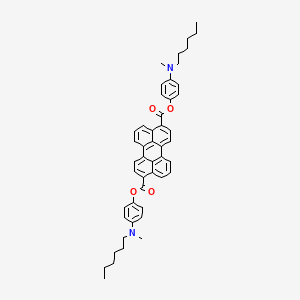
![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)
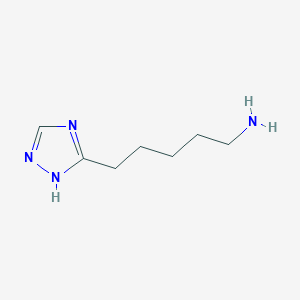
![5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B13103584.png)
